molecular formula C11H11N3O2 B12884138 (1-Ethyl-5-hydroxy-1H-pyrazol-4-yl)(3-pyridinyl)methanone

(1-Ethyl-5-hydroxy-1H-pyrazol-4-yl)(3-pyridinyl)methanone

Cat. No.: B12884138
M. Wt: 217.22 g/mol
InChI Key: WDRYXVVAHINSBI-UHFFFAOYSA-N
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Description

(1-Ethyl-5-hydroxy-1H-pyrazol-4-yl)(3-pyridinyl)methanone is a heterocyclic compound that features both pyrazole and pyridine rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-Ethyl-5-hydroxy-1H-pyrazol-4-yl)(3-pyridinyl)methanone typically involves the formation of the pyrazole ring followed by the introduction of the pyridine moiety. One common method involves the reaction of ethyl hydrazine with a suitable diketone to form the pyrazole ring. This intermediate is then reacted with a pyridine derivative under specific conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled temperatures, and specific catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to ensure the final product meets the required standards.

Chemical Reactions Analysis

Types of Reactions

(1-Ethyl-5-hydroxy-1H-pyrazol-4-yl)(3-pyridinyl)methanone can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone.

    Reduction: The carbonyl group can be reduced to form an alcohol.

    Substitution: The hydrogen atoms on the pyrazole and pyridine rings can be substituted with different functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Various reagents can be used depending on the desired substitution, such as halogens for halogenation or alkyl halides for alkylation.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group would yield a ketone, while reduction of the carbonyl group would yield an alcohol.

Scientific Research Applications

(1-Ethyl-5-hydroxy-1H-pyrazol-4-yl)(3-pyridinyl)methanone has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It can be used in the study of enzyme interactions and as a potential inhibitor of specific biological pathways.

    Medicine: This compound is investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: It may be used in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of (1-Ethyl-5-hydroxy-1H-pyrazol-4-yl)(3-pyridinyl)methanone involves its interaction with specific molecular targets. For example, in medicinal applications, it may bind to enzymes or receptors, inhibiting their activity and thereby exerting its therapeutic effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    (1-Ethyl-5-hydroxy-1H-pyrazol-4-yl)(3-(2-methoxyethoxy)-2-methyl-4-(methylsulfonyl)phenyl)methanone: This compound has a similar pyrazole structure but with additional functional groups that may alter its properties.

    (1-Ethyl-5-hydroxy-1H-pyrazol-4-yl)-3-pyridinyl-methanone: A closely related compound with slight variations in the substituents on the pyrazole and pyridine rings.

Uniqueness

(1-Ethyl-5-hydroxy-1H-pyrazol-4-yl)(3-pyridinyl)methanone is unique due to its specific combination of pyrazole and pyridine rings, which confer distinct chemical and biological properties

Properties

Molecular Formula

C11H11N3O2

Molecular Weight

217.22 g/mol

IUPAC Name

2-ethyl-4-(pyridine-3-carbonyl)-1H-pyrazol-3-one

InChI

InChI=1S/C11H11N3O2/c1-2-14-11(16)9(7-13-14)10(15)8-4-3-5-12-6-8/h3-7,13H,2H2,1H3

InChI Key

WDRYXVVAHINSBI-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=O)C(=CN1)C(=O)C2=CN=CC=C2

Origin of Product

United States

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